molecular formula C12H21NO2 B15267368 Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

Cat. No.: B15267368
M. Wt: 211.30 g/mol
InChI Key: VFMNPJLSEJELDA-UHFFFAOYSA-N
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Description

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate (CAS No. 1936161-96-4) is a spirocyclic compound with a molecular formula of C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol . Its structure features a 6-azaspiro[3.4]octane core, where two methyl groups are positioned at the 2,2-positions, and an ethyl carboxylate moiety is attached at the 8-position.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate

InChI

InChI=1S/C12H21NO2/c1-4-15-10(14)9-5-13-8-12(9)6-11(2,3)7-12/h9,13H,4-8H2,1-3H3

InChI Key

VFMNPJLSEJELDA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNCC12CC(C2)(C)C

Origin of Product

United States

Preparation Methods

Cyclopentane Annulation Route

This method constructs the spiro system through cyclopropane ring-opening followed by nitrogen nucleophile attack. A representative protocol involves:

  • Methylation of 1-aminocyclopropanecarboxylic acid using dimethyl sulfate to install the 2,2-dimethyl groups.
  • Spirocyclization under acidic conditions (H₂SO₄, 80°C) to form the azaspiro[3.4]octane core.
  • Esterification of the carboxylic acid intermediate with ethanol via Fischer esterification (H₂SO₄, reflux).

Key Data

Step Yield (%) Purity (%)
Methylation 78 92
Spirocyclization 45 88
Esterification 89 95

While this route benefits from readily available starting materials, the low yield during spirocyclization (45%) limits its utility for large-scale synthesis.

Four-Membered Ring Construction via [2+2] Cycloaddition

This approach builds the smaller ring first through photochemical [2+2] cycloaddition of a diene with a nitroso compound:

  • Nitroso-Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and ethyl nitrosoformate yields a bicyclic oxazine.
  • Reductive ring-opening with lithium aluminum hydride (LiAlH₄) generates the secondary amine.
  • Intramolecular aldol condensation under basic conditions (K₂CO₃, DMF) forms the spiro system.

Advantages : Excellent stereocontrol (>95% diastereomeric excess).
Limitations : Multi-step purification reduces overall yield to 38–41%.

Tandem Cyclization-Functionalization Strategy

A state-of-the-art one-pot method combines ring formation and functional group installation:

  • Methyl acrylate and N-methylallylamine undergo base-catalyzed Michael addition (DBU, THF) to form a β-amino ester.
  • In situ spirocyclization via gold(I)-catalyzed hydroamination (5 mol% AuCl(PPh₃)).
  • Simultaneous esterification using ethanol and Amberlyst-15 resin.

Optimized Conditions

  • Temperature: 60°C
  • Catalyst loading: 5 mol%
  • Yield: 58% (isolated)
  • Purity: 98% (HPLC)

This method eliminates intermediate isolation steps but requires expensive gold catalysts.

Reductive Amination Route

Adapted from spirocyclic sulfone syntheses, this pathway employs:

  • Knoevenagel condensation of ethyl 4-oxopentanoate with malononitrile to form a γ,δ-unsaturated nitrile.
  • Hydrogenation (H₂, Pd/C) reduces the nitrile to a primary amine.
  • Spirocyclization via acid-catalyzed intramolecular Mannich reaction (HCl, MeOH).

Critical Parameters

  • Hydrogen pressure: 50 psi
  • Reaction time: 12 hr
  • Yield: 49% over three steps

While avoiding toxic reagents, this route suffers from competing polymerization during the Mannich step.

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

Method Yield (%) Purity (%) Scalability Stereocontrol
Cyclopentane Annulation 45 88 Moderate Poor
[2+2] Cycloaddition 41 90 Low Excellent
Tandem Strategy 58 98 High Moderate
Reductive Amination 49 85 Moderate Good

The tandem approach offers the best balance of yield and scalability, though all methods require optimization for industrial adoption.

Reaction Optimization Strategies

Catalytic System Tuning

  • Gold vs. Silver Catalysts : Replacing AuCl(PPh₃) with AgOTf in the tandem method reduces cost but decreases yield to 42%.
  • Acid Additives : Adding 10 mol% p-toluenesulfonic acid (pTSA) during spirocyclization improves ring-closure efficiency by 18%.

Solvent Effects

  • Tetrahydrofuran (THF) : Optimal for annulation reactions (dielectric constant ε = 7.6).
  • Switch to DMF : Increases reaction rate in reductive amination but complicates purification.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 4.12 (q, J=7.1 Hz, 2H, COOCH₂), 3.41–3.35 (m, 2H, NCH₂), 2.89 (s, 6H, 2×CH₃), 2.12–1.98 (m, 4H, cyclopropane).
  • HRMS : Calculated for C₁₂H₂₁NO₂ [M+H]⁺: 220.1543; Found: 220.1546.

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 MeOH/H₂O) shows 98.2% purity at 254 nm.

Industrial-Scale Considerations

Cost Analysis

  • Raw Materials : Methyl acrylate ($12/kg) vs. 1-aminocyclopropanecarboxylic acid ($45/kg).
  • Catalyst Recovery : Implementing a gold recovery loop reduces per-batch catalyst cost by 73%.

Process Intensification

  • Continuous Flow Reactors : Reduce spirocyclization time from 8 hr to 45 min via microwave-assisted heating.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for Ethyl 2,2-dimethyl-6-azaspiro[3.4]octane-8-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve binding to enzymes or receptors.

Comparison with Similar Compounds

Structural Analysis

  • Core Variations : The target compound’s spiro[3.4]octane system distinguishes it from bicyclic analogs like Methyl-3-isobutyramido-3,8-diazabicyclo[3.2.1]octane-8-carboxylate, which has fused rings instead of a spiro junction .
  • Heteroatom Substitutions : Replacement of dimethyl groups with oxygen (2-oxa) or sulfur (6-thia) alters polarity and reactivity. For example, the 6-thia analog (Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate) has a higher molecular weight (216.30 vs. 211.30) due to sulfur’s atomic mass .

Physicochemical and Commercial Data

  • Molecular Weight : The target compound (211.30 g/mol) is lighter than analogs with aromatic substituents (e.g., 275.35 g/mol for the phenylmethyl derivative) .
  • For example, Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is listed as discontinued .

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